LogP-Driven CNS Permeability Differentiation Versus 1-(4-Bromobenzyl)piperazine and 1-(3-Methylbenzyl)piperazine
The calculated logP of 1-(4-bromo-3-methylbenzyl)piperazine (3.84) exceeds that of 1-(4-bromobenzyl)piperazine (2.12) by 1.72 log units and that of 1-(3-methylbenzyl)piperazine (1.67) by 2.17 log units . In the benzylpiperazine class, logP values in the 2–4 range have been correlated with optimal brain uptake for sigma-1 receptor imaging agents, where a logD of 2.98 ± 0.17 was associated with high brain accumulation in murine biodistribution studies [1]. The target compound's logP of 3.84 situates it within the range expected to yield substantial passive membrane permeability while remaining below the threshold (~5) associated with excessive non-specific tissue binding and poor oral absorption.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.84 (Mcule calculated) |
| Comparator Or Baseline | 1-(4-Bromobenzyl)piperazine: logP = 2.12 (Chem960); 1-(3-Methylbenzyl)piperazine: logP = 1.67 (ChemSrc) |
| Quantified Difference | ΔlogP = +1.72 vs. 4-Br analog; ΔlogP = +2.17 vs. 3-CH₃ analog |
| Conditions | In silico calculation; Mcule property calculator for target; Chem960/ChemSrc reported values for comparators |
Why This Matters
A logP elevation of >1.5 units versus the closest non-methylated bromobenzyl analog predicts a roughly 30-fold increase in octanol-water partitioning, directly affecting CNS penetration capacity, protein binding, and the compound's suitability for neuroscience-focused versus peripheral-target screening campaigns.
- [1] Li ZJ, Ren HY, Cui MC, Deuther-Conrad W, Tang RK, Steinbach J, Brust P, Liu BL, Jia HM. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorg Med Chem. 2011;19(9):2911-2917. logD of [¹²⁵I]BP-I = 2.98 ± 0.17; high brain uptake observed. View Source
